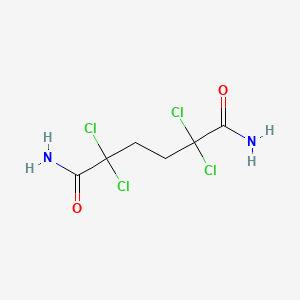
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate is a complex organic compound with the molecular formula C19H17N5O5S and a molecular weight of 427.442 g/mol . This compound is notable for its unique structure, which includes a phenyl-tetrazole moiety and a thioacetyl group attached to an isophthalate backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate typically involves multiple steps, starting with the preparation of the phenyl-tetrazole intermediate. This intermediate is then reacted with thioacetic acid to form the thioacetyl derivative. Finally, this derivative is coupled with dimethyl isophthalate under specific reaction conditions to yield the target compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetyl group to a thiol.
Substitution: The phenyl-tetrazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate involves its interaction with specific molecular targets. The phenyl-tetrazole moiety can bind to certain enzymes or receptors, modulating their activity. The thioacetyl group may also play a role in its biological effects by interacting with thiol-containing proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)terephthalate: Similar structure but different isomeric form.
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)terephthalate: Another isomer with similar functional groups.
Uniqueness
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate is unique due to its specific isophthalate backbone, which imparts distinct chemical and biological properties compared to its isomeric counterparts .
Propriétés
Formule moléculaire |
C19H17N5O5S |
|---|---|
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
dimethyl 5-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H17N5O5S/c1-28-17(26)12-8-13(18(27)29-2)10-14(9-12)20-16(25)11-30-19-21-22-23-24(19)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,20,25) |
Clé InChI |
XMTRGZVINUZCED-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976067.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11976069.png)
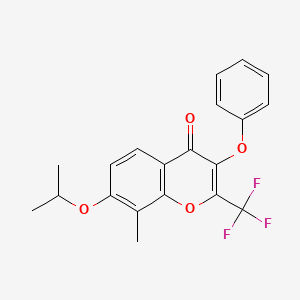

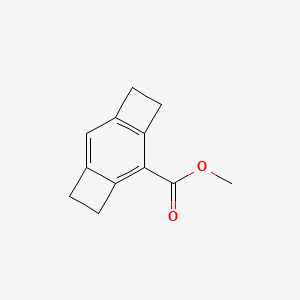
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11976098.png)
![methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11976101.png)
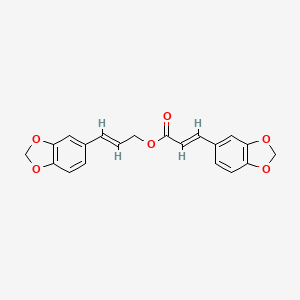
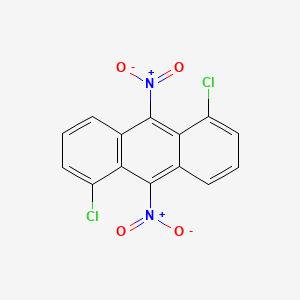
![5-cyclohexyl-4-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11976126.png)
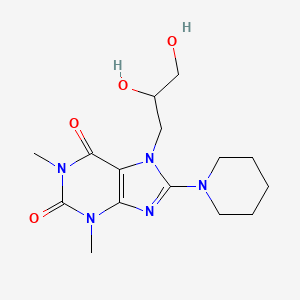
![Phenanthrene, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B11976135.png)
![4-hydroxy-3-methoxybenzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11976149.png)
